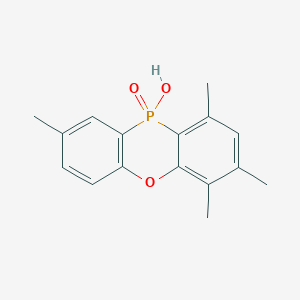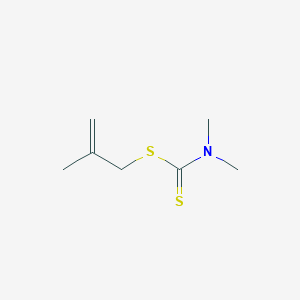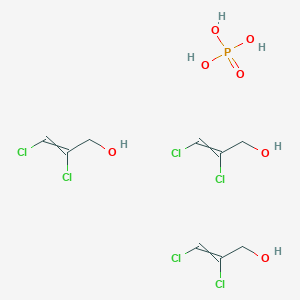![molecular formula C2F8Ge B14633757 Difluoro[bis(trifluoromethyl)]germane CAS No. 56592-86-0](/img/structure/B14633757.png)
Difluoro[bis(trifluoromethyl)]germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro[bis(trifluoromethyl)]germane is a chemical compound with the molecular formula C4F8GeH2. It is a member of the organogermanium compounds, which are known for their unique properties and applications in various fields of science and industry. This compound is particularly interesting due to its high fluorine content, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoro[bis(trifluoromethyl)]germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium, followed by fluorination. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
[ \text{GeCl}_4 + 2 \text{CF}_3\text{Li} \rightarrow \text{Ge(CF}_3)_2\text{Cl}_2 ] [ \text{Ge(CF}_3)_2\text{Cl}_2 + 2 \text{HF} \rightarrow \text{Ge(CF}_3)_2\text{F}_2 + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Difluoro[bis(trifluoromethyl)]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert it to lower oxidation state germanium compounds.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include various organogermanium compounds with different functional groups, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
Difluoro[bis(trifluoromethyl)]germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other fluorinated organogermanium compounds.
Biology: Its unique properties are explored for potential use in biological imaging and diagnostics.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of high-performance materials and coatings due to its stability and resistance to harsh conditions.
Mecanismo De Acción
The mechanism by which difluoro[bis(trifluoromethyl)]germane exerts its effects involves interactions with various molecular targets. The high electronegativity of fluorine atoms allows the compound to form strong bonds with other elements, influencing the reactivity and stability of the compound. The pathways involved include:
Formation of stable complexes: The compound can form stable complexes with metals and other elements.
Electron withdrawal: The fluorine atoms withdraw electrons, making the germanium center more electrophilic and reactive.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylgermane: Another organogermanium compound with different alkyl groups.
Trifluoromethylgermane: Contains fewer fluorine atoms and exhibits different reactivity.
Hexafluorogermane: A fully fluorinated germanium compound with distinct properties.
Uniqueness
Difluoro[bis(trifluoromethyl)]germane is unique due to its specific combination of fluorine and germanium atoms, which imparts unique chemical and physical properties. Its high fluorine content makes it particularly stable and resistant to degradation, making it valuable for various applications.
Propiedades
Número CAS |
56592-86-0 |
|---|---|
Fórmula molecular |
C2F8Ge |
Peso molecular |
248.64 g/mol |
Nombre IUPAC |
difluoro-bis(trifluoromethyl)germane |
InChI |
InChI=1S/C2F8Ge/c3-1(4,5)11(9,10)2(6,7)8 |
Clave InChI |
GZBAABKTWHWJBO-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)[Ge](C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


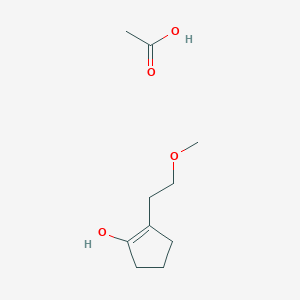
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
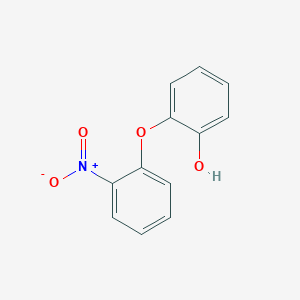
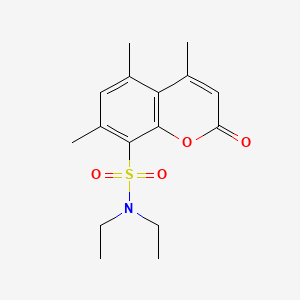
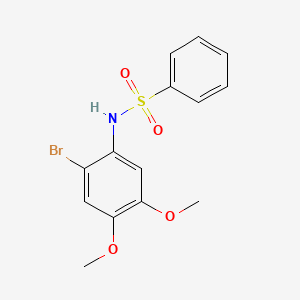
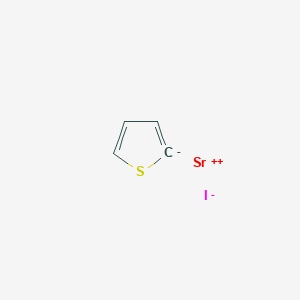
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)
